N-[4-(2-Pyrazinylthio)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-pyrazin-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9(16)15-10-2-4-11(5-3-10)17-12-8-13-6-7-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVRTRYABSAFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284765 | |
| Record name | N-[4-(2-Pyrazinylthio)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878416-78-5 | |
| Record name | N-[4-(2-Pyrazinylthio)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878416-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2-Pyrazinylthio)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 2 Pyrazinylthio Phenyl Acetamide and Its Structural Analogues
Established Chemical Synthesis Approaches
Traditional synthetic routes to N-[4-(2-Pyrazinylthio)phenyl]acetamide and its analogues, such as those containing pyrimidine (B1678525) or thiazole (B1198619) rings, typically rely on multi-step sequences. These methods offer reliability and are well-documented in chemical literature.
The formation of the target compound and its structural analogues is generally not achieved in a single step but through carefully planned multi-step reaction pathways. A common and effective strategy involves the nucleophilic substitution reaction between a halogenated pyrazine (B50134) (or a related heterocycle) and a substituted thiophenol.
A plausible and widely referenced approach for a structural analogue, N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide, involves the reaction of 4-acetamidothiophenol (B72494) with 2,6-dichloropyridine. prepchem.com In this method, the thiophenol is first deprotonated with a base like sodium methylate to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient carbon on the dichloropyridine ring, displacing a chloride ion to form the desired thioether linkage. The reaction is typically conducted in a polar aprotic solvent such as dimethylsulfoxide (DMSO) at an elevated temperature to ensure a sufficient reaction rate. prepchem.com
For pyrimidine-based analogues, such as 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, a different multi-step sequence is employed. researchgate.net This process can begin with a Claisen-Schmidt condensation to synthesize a chalcone (B49325) derivative, (E)-1-phenyl-3-p-tolylprop-2-en-1-one. researchgate.net This intermediate is then reacted with thiourea (B124793) in the presence of alcoholic potassium hydroxide (B78521) to construct the 4-phenyl-6-p-tolylpyrimidine-2-thiol core. researchgate.net In the final step, this pyrimidinethiol is reacted with a suitable 2-chloro-N-substituted phenylacetamide to yield the final product. researchgate.net
For thiazole-containing analogues, the synthesis can start from p-phenylenediamine. nih.gov The synthetic scheme involves aniline (B41778) protection, followed by amide formation and deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These are subsequently converted into isothiocyanates and then thioureas, which are finally condensed with α-halocarbonyl compounds to form the target N-phenylacetamide derivatives containing a 4-arylthiazole moiety. nih.gov
The success of these synthetic pathways hinges on the availability and reactivity of key precursor molecules and the stability of the intermediates formed.
For the direct synthesis of the pyrazinylthio-phenylacetamide core, the primary precursors are 2-chloropyrazine and 4-acetamidothiophenol . The latter is an aniline derivative where the amino group is protected as an acetamide (B32628), and a thiol group is present at the para position. In related syntheses, other halogenated heterocycles like 2,6-dichloropyridine serve as crucial electrophilic partners. prepchem.com
In more complex multi-step syntheses, a variety of precursors and intermediates are utilized. For instance, the synthesis of pyrimidine analogues relies on the formation of a pyrimidinethiol intermediate, which is built from chalcones and thiourea. researchgate.net The final coupling step requires an electrophilic partner, typically a 2-chloro-N-arylacetamide , which is itself synthesized from an aromatic amine and chloroacetyl chloride. researchgate.net For thiazole analogues, key intermediates include 4-amino-N-phenylacetamide , isothiocyanates , and thioureas . nih.gov The activation of carboxylic acids is a common strategy in forming the amide bond; this often involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.orggoogle.com
Below is a table summarizing key precursors for the synthesis of the target compound and its structural analogues.
| Precursor/Intermediate | Role in Synthesis | Target Analogue System | Reference(s) |
| 2-Chloropyrazine | Electrophilic pyrazine source for thioether linkage formation. | Pyrazine | N/A |
| 4-Acetamidothiophenol | Nucleophilic thiol source with protected amine. | Pyridine (B92270) | prepchem.com |
| 4-Phenyl-6-p-tolylpyrimidine-2-thiol | Key intermediate containing the pyrimidine ring and the thiol group for subsequent S-alkylation. | Pyrimidine | researchgate.net |
| 2-Chloro-N-phenylacetamide | Electrophilic component that provides the acetamide side chain. | Pyrimidine | researchgate.net |
| p-Phenylenediamine | Starting material for building the N-phenylacetamide backbone. | Thiazole | nih.gov |
| Pyrazin-2-amine | Starting material for creating N-(pyrazin-2-yl) amide intermediates via condensation with a carboxylic acid. | Pyrazine | mdpi.com |
| Acyl Chlorides | Activated form of a carboxylic acid, used to readily form amide or ester bonds. | General | libretexts.org, google.com |
The formation of the amide bond in this compound and its analogues is a classic example of a nucleophilic acyl substitution (NAS) reaction. masterorganicchemistry.com This reaction is fundamental to the synthesis of not only amides but also esters and anhydrides. libretexts.org The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com
First, the nucleophile (in this case, an amine) attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride. youtube.com This attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com This intermediate is typically unstable. youtube.com
The reaction conditions (acidic or basic) can influence the mechanism. youtube.comlibretexts.org
Under basic or neutral conditions , a neutral or anionic nucleophile attacks the neutral carbonyl group. youtube.com The success of the reaction is often predicted by the principle that the leaving group should be a weaker base than the attacking nucleophile. masterorganicchemistry.com
Under acidic conditions , the carbonyl oxygen is first protonated by an acid catalyst. youtube.comlibretexts.org This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. libretexts.orglibretexts.org
The formation of the thioether bond also proceeds via a nucleophilic substitution mechanism, in this case, a nucleophilic aromatic substitution (SNAr). The thiolate anion acts as the nucleophile, attacking the carbon atom bearing a halogen on the pyrazine or pyridine ring and displacing it.
Optimizing the synthesis of these complex molecules involves careful control over reaction conditions and rigorous purification of the products. Key strategies include:
Temperature Control: Many of these reactions require heating to proceed at a reasonable rate. For example, the formation of an N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide analogue is maintained at 100°C for several hours to ensure the completion of the reaction. prepchem.com
Choice of Solvent: The solvent plays a critical role. Polar aprotic solvents like DMSO are often used because they can dissolve the reactants while facilitating nucleophilic substitution reactions. prepchem.com
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is a standard technique used to monitor the consumption of reactants and the formation of products, allowing for precise determination of the reaction's endpoint. researchgate.net
Purification Techniques: Achieving high purity is essential. Common methods include:
Filtration and Washing: The crude product often precipitates out of the reaction mixture upon cooling or addition of a non-solvent like water. This solid can be collected by filtration and washed to remove residual salts and impurities. prepchem.com
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. researchgate.net
Column Chromatography: For more challenging separations, column chromatography is used. This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel or alumina), allowing for the isolation of the target compound with high purity. nih.gov
Advanced Synthetic Techniques
To overcome the limitations of traditional heating methods, such as long reaction times and potential for side-product formation, modern techniques like microwave-assisted synthesis have been adopted.
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. This method has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds and acetamide derivatives. researchgate.netnih.gov The primary advantages over conventional heating are a dramatic reduction in reaction time, increased product yields, and often cleaner reactions with fewer byproducts. researchgate.netjchps.com
In the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline, the use of microwave irradiation drastically reduced reaction times and produced excellent yields. researchgate.net Similarly, the synthesis of thiazole derivatives, which are structural analogues, was achieved in as little as five minutes with high yields using a solvent-free microwave approach, a significant improvement over traditional reflux methods. researchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technique is also considered a "greener" alternative as it is more energy-efficient and can often be performed without a solvent. nih.gov
The table below compares conventional and microwave-assisted methods for the synthesis of related heterocyclic structures.
| Synthesis | Method | Reaction Time | Yield | Reference(s) |
| N-phenyl acetamide derivatives | Microwave Irradiation | Drastically Reduced | Excellent | researchgate.net |
| Thiazole Analogues | Microwave Irradiation | 5 minutes | High | researchgate.net |
| N-phenylsuccinimide | Conventional Heating | Several hours | Moderate | nih.gov |
| N-phenylsuccinimide | Microwave Irradiation | 4 minutes | 40-60% | nih.gov |
| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Conventional Heating | N/A | Lower | jchps.com |
| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Microwave Irradiation | N/A | Excellent | jchps.com |
Utilization of Ultrasound-Assisted Synthetic Methodologies
Ultrasound-assisted synthesis has emerged as a powerful and efficient technique for accelerating chemical reactions, offering significant advantages over conventional methods. nih.govresearchgate.net This methodology, known as sonochemistry, utilizes the energy from ultrasonic waves (20-100 kHz) to promote reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions. nih.govnanobioletters.com The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including acetamide derivatives. nih.govnih.gov
In the synthesis of N-substituted 1,2,4-triazole (B32235) coupled acetamide derivatives, an analogue structure, ultrasound irradiation was employed to couple a triazole intermediate with various 2-bromoacetamides. nih.gov This approach proved to be more efficient than conventional heating, significantly reducing reaction times from 10–36 hours to just 39–80 minutes and increasing yields from moderate to a more substantial 65–80%. nih.gov The reactions were typically carried out at a controlled temperature of 45–55°C. nih.gov The benefits of this green chemistry approach include reduced energy consumption and the potential use of less toxic solvents, such as water. researchgate.netnanobioletters.com
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Acetamide Analogues
| Method | Reaction Time | Yield (%) | Reference |
| Conventional | 10 - 36 hours | Moderate | nih.gov |
| Ultrasound-Assisted | 39 - 80 minutes | 65 - 80% | nih.gov |
Spectroscopic and Analytical Characterization Methods for Synthesized Compounds
The structural confirmation and purity assessment of this compound and its analogues are accomplished through a combination of modern spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular structure, accurate mass, and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms.
In ¹H NMR spectra of related acetamide compounds, characteristic signals confirm the presence of key structural motifs. For instance, in 2-phenyl-N-(pyrazin-2-yl)acetamide, a singlet for the methylene (B1212753) (-CH₂) protons of the amide moiety appears around δ 3.77 ppm. researchgate.net The protons on the pyrazine ring typically show signals in the aromatic region, with distinct coupling patterns; for example, doublets may appear at δ 8.34 ppm and δ 9.27 ppm. researchgate.net For N-(4-ethoxyphenyl)acetamide (Phenacetin), the aromatic protons, characteristic of a para-substituted ring, appear as a doublet of doublets between 6.5 and 7.5 ppm. thermofisher.com The amide proton (NH) often appears as a broad singlet, as seen at 8.1 ppm in phenacetin. thermofisher.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. In N-(4-chlorophenyl)-2-phenylacetamide, the carbonyl carbon (C=O) of the amide group shows a resonance at approximately 169.3 ppm. semanticscholar.org Aromatic carbons resonate in the range of 114.9 to 136.2 ppm, while the methylene carbon appears around 44.6 ppm. semanticscholar.org
Table 2: Representative ¹H NMR Spectroscopic Data for Acetamide Analogues
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 2-Phenyl-N-(pyrazin-2-yl)acetamide | -CH₂- | 3.77 | Singlet | researchgate.net |
| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Pyrazine-H | 8.34, 9.27 | Doublet | researchgate.net |
| N-(4-Ethoxyphenyl)acetamide | Aromatic-H | 6.5 - 7.5 | Doublet of doublets | thermofisher.com |
| N-(4-Ethoxyphenyl)acetamide | -NH- | 8.1 | Broad Singlet | thermofisher.com |
| N-(4-Ethoxyphenyl)acetamide | -OCH₂CH₃ | 4.0 | Quartet | thermofisher.com |
| N-(4-Ethoxyphenyl)acetamide | -OCH₂CH₃ | 1.4 | Triplet | thermofisher.com |
| N-(4-Ethoxyphenyl)acetamide | -COCH₃ | 2.1 | Singlet | thermofisher.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. It provides a measured mass accurate to several decimal places, which allows for the unambiguous determination of the molecular formula. nih.gov
Electron Ionization Mass Spectrometry (EIMS) is a common technique used to analyze the fragmentation patterns of molecules. For N-(4-methoxyphenyl)-2-phenylacetamide, the molecular ion peak (M⁺) is observed at m/z 241. semanticscholar.org The fragmentation pattern provides further structural information, with a base peak often corresponding to a stable fragment. In this case, the fragment at m/z 123 is the most abundant. semanticscholar.org For N-phenylacetamide, the molecular ion appears at m/z 135. nist.gov
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Acetamide Analogues
| Compound | Molecular Formula | Calculated Mass | Measured Mass (m/z) | Key Fragments (m/z) | Reference |
| N-(4-methoxyphenyl)-2-phenylacetamide | C₁₅H₁₅NO₂ | 241.11 | 241 (M⁺) | 123 (base peak), 108, 91 | semanticscholar.org |
| N-(4-chlorophenyl)-2-phenylacetamide | C₁₄H₁₂ClNO | 245.06 | 245 (M⁺) | 127, 118, 91 (base peak) | semanticscholar.org |
| N-phenylacetamide | C₈H₉NO | 135.16 | 135 | Not specified | nist.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. researchgate.net
The FT-IR spectrum of an acetamide derivative will typically display several key absorption bands. The N-H stretching vibration of the amide group appears as a sharp peak in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide is one of the most intense and characteristic bands, appearing in the range of 1630-1680 cm⁻¹. researchgate.net For 2-phenyl-N-(pyrazin-2-yl)acetamide, this peak is observed at 1662 cm⁻¹. researchgate.net C-N stretching vibrations are typically found between 1400 and 1450 cm⁻¹. researchgate.net Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. researchgate.net
Table 4: Characteristic FT-IR Absorption Frequencies for Acetamide Analogues
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Example Compound | Reference |
| Amide N-H | Stretch | 3292 | 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-methylphenyl)acetamide | researchgate.net |
| Aromatic C-H | Stretch | ~3051 | 2-Phenyl-N-(pyrazin-2-yl)acetamide | researchgate.net |
| Aliphatic C-H | Stretch | ~2864 | 2-Phenyl-N-(pyrazin-2-yl)acetamide | researchgate.net |
| Amide C=O | Stretch | 1662 | 2-Phenyl-N-(pyrazin-2-yl)acetamide | researchgate.net |
| Amide C-N | Stretch | 1554 | 2-Phenyl-N-(pyrazin-2-yl)acetamide | researchgate.net |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformational Analysis
For N-phenyl-2-(phenylsulfanyl)acetamide, X-ray analysis revealed that the asymmetric unit contains two independent molecules. nih.gov The conformation is such that the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov The crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows that the amide unit is nearly planar, but neither the phenyl nor the pyridyl group is conjugated with it, as indicated by the dihedral angles of 58.40° and 61.51°, respectively. researchgate.net These structural details are critical for understanding the molecule's physical properties and potential biological interactions.
Table 5: Representative Crystal Data for Acetamide Analogues
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
| N-phenyl-2-(phenylsulfanyl)acetamide | Not Specified | Not Specified | Cphenyl—S-C—Ccarbonyl: 72.1 and -65.13 | nih.gov |
| N-phenyl-N-(pyridin-4-yl)acetamide | Monoclinic | P2₁/n | Amide plane with benzene (B151609) ring: 58.40 | researchgate.net |
| N-phenyl-N-(pyridin-4-yl)acetamide | Monoclinic | P2₁/n | Amide plane with pyridine ring: 61.51 | researchgate.net |
| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | Not specified | eurjchem.comresearchgate.net |
Structure Activity Relationship Sar Studies of N 4 2 Pyrazinylthio Phenyl Acetamide Derivatives
Fundamental Principles of Structure-Activity Relationships in Thioacetamide (B46855) Frameworks
The thioacetamide framework, characterized by the N-C(=S)-C- moiety, serves as a versatile scaffold in the design of biologically active molecules. The inherent chemical properties of this group, including its ability to act as a hydrogen bond acceptor and its potential for various intermolecular interactions, are fundamental to its role in molecular recognition at biological targets. The sulfur atom, with its larger atomic radius and greater polarizability compared to oxygen, can influence binding affinities and metabolic stability.
Impact of Pyrazinyl/Pyrimidinyl Moiety Modifications on Biological Activity
The pyrazine (B50134) or pyrimidine (B1678525) ring is a key component of the N-[4-(2-Pyrazinylthio)phenyl]acetamide scaffold, and its modification can have a profound impact on biological activity. These nitrogen-containing heterocycles can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.
Analysis of Substituent Effects on the Heterocyclic Ring (e.g., fluorine, methyl, chloro)
The introduction of substituents onto the pyrazinyl or pyrimidinyl ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins. Studies on related heterocyclic systems have demonstrated that even small changes can lead to significant differences in biological activity.
For instance, in a series of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the introduction of a methyl or chlorine substituent was found to enhance antimicrobial activity. nih.gov The position of the chlorine substituent, in particular, had a significant effect on the biological activity. nih.gov This highlights the importance of both the nature and the position of the substituent on the heterocyclic ring.
In another study focusing on 7-azaindole-based inhibitors of Fyn and GSK-3β kinases, the replacement of a phenyl ring with a 2-pyrimidine or 2-pyrazine moiety was explored. acs.org The introduction of a chlorine atom onto a pyridine (B92270) ring in a related series of compounds led to a notable increase in potency towards both Fyn and GSK-3β kinases. acs.org Specifically, the addition of an ortho-chloro group resulted in an order of magnitude improvement in potency. acs.org The insertion of a methyl group on a thiazole (B1198619) ring within a similar scaffold was shown to enhance Fyn inhibition while decreasing GSK-3β activity, indicating that such substitutions can also drive selectivity. acs.orgacs.org
These findings suggest that the strategic placement of small substituents like fluorine, methyl, and chloro on the pyrazinyl or pyrimidinyl ring can be a powerful tool to fine-tune the biological activity and selectivity of this compound derivatives.
Table 1: Effect of Substituents on Heterocyclic Rings on Kinase Inhibitory Activity
| Compound ID | Heterocyclic Moiety | Substituent | Target Kinase | IC50 (µM) |
|---|---|---|---|---|
| 27 | 4-Pyridine | - | GSK-3β | 0.28 |
| 27 | 4-Pyridine | - | Fyn | 3.48 |
| 28 | 3-Chloro-4-pyridine | 3-Chloro | GSK-3β | 0.038 |
| 28 | 3-Chloro-4-pyridine | 3-Chloro | Fyn | 0.71 |
| 41 | Thiazole | 5-Methyl | Fyn | 0.05 |
Data sourced from a study on 7-azaindole-based inhibitors. acs.orgacs.org
Investigation of Positional Isomerism and its Influence on Bioactivity
The position of the thioether linkage on both the pyrazinyl/pyrimidinyl and the phenyl rings can significantly influence the three-dimensional structure of the molecule and, consequently, its biological activity. While specific studies on the positional isomerism of this compound are limited, research on related structures provides valuable insights.
Influence of Phenyl Ring Substitutions on Pharmacological Profiles
The phenyl ring in the this compound scaffold provides a key site for modification to modulate the pharmacological properties of the molecule. The nature and position of substituents on this ring can affect potency, selectivity, and pharmacokinetic parameters.
Comparative Study of Electron-Withdrawing versus Electron-Donating Groups on Potency
The electronic properties of substituents on the phenyl ring play a crucial role in determining the biological activity of N-phenylacetamide derivatives. A comparative study of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can provide valuable insights into the SAR of these compounds.
In a study of aryl acetamide (B32628) triazolopyridazines, it was confirmed that electron-withdrawing groups are generally preferred over electron-donating groups for enhanced anticryptosporidial activity. nih.gov This preference for EWGs has been observed in other drug discovery efforts as well. nih.gov Similarly, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds with a nitro moiety (an EWG) demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety (an EDG). nih.gov
The electronic effects of these substituents can influence the electron density of the phenylacetamide ring and its interactions with key residues in the binding site of the target protein. For instance, in a study of thieno[2,3-b]pyridine (B153569) derivatives, it was suggested that the electronic properties of the substituent affect the electron density of the phenylacetamide ring and its interactions with key residues of the FOXM1 DNA-binding domain. nih.gov
Table 2: Effect of Phenyl Ring Substituents on Anticancer Activity
| Compound Series | Phenyl Ring Substituent | Electronic Nature | Biological Activity (example) |
|---|---|---|---|
| 2a-2c | Nitro | EWG | Higher cytotoxicity |
| 2d-2f | Methoxy | EDG | Lower cytotoxicity |
Data from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov
Examination of Halogenation Effects on Compound Potency and Selectivity
Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. The introduction of halogen atoms onto the phenyl ring of this compound derivatives can have a significant impact on their biological activity.
In a study of aryl acetamide triazolopyridazines, fluorine was found to play a remarkable role in the potency of the compounds. nih.gov Dihalogenation, in particular, was observed to lead to a synergistic enhancement of potency. nih.gov Similarly, in the evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives for anticancer activity, compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups showed significant activity. nih.gov Another study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives found that a compound with an ortho-chlorine moiety on the phenyl ring was the most active derivative against Hela cells. ijcce.ac.ir
These findings underscore the importance of halogenation as a tool to modulate the pharmacological profile of N-phenylacetamide derivatives. The position and nature of the halogen substituent can influence lipophilicity, which affects cell permeability, and can also lead to specific halogen bonding interactions with the target protein, thereby enhancing binding affinity and potency.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[4-(2-Pyrimidinylthio)phenyl]acetamide |
| 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides |
| N-acetamide substituted pyrazolopyrimidines |
| (1H-pyrazol-4-yl)acetamide |
| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide |
| N-phenylacetamide derivatives containing 4-arylthiazole moieties |
| Sulphadiazine derivatives |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives |
| N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide |
| Thieno[2,3-b]pyridines with a phenylacetamide moiety |
| 2-azido-N-(4-(N-pyrimidin-2-yl-sulfamoyl) phenyl acetamide |
| Aryl acetamide triazolopyridazines |
| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives |
| 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide |
| 7-Azaindole-based inhibitors |
| N-(pyrimidin-2-yl carbamothioyl) acetamide |
| 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives |
Role of the Thio-Linkage and Acetamide Group in Specific Ligand-Target Interactions
The biological activity of this compound is intrinsically linked to the spatial arrangement and electronic properties of its core components: the pyrazine ring, the thio-linkage, the phenyl ring, and the acetamide group. The thioether bridge and the terminal acetamide group, in particular, are pivotal for anchoring the ligand to its biological target and ensuring optimal binding affinity.
The thio-linkage (thioether) is more than a simple spacer connecting the pyrazinyl and phenyl rings. Its sulfur atom possesses unique physicochemical properties that are crucial for biological activity. nih.gov The thioether bridge introduces a degree of flexibility into the molecular structure, allowing the molecule to adopt a favorable conformation within the binding pocket of a target protein. Research on other thioether-bridged heterocyclic compounds has shown that this linkage contributes to the molecule's lipophilicity and can engage in non-covalent interactions, such as van der Waals forces, with hydrophobic residues in the target's active site. nih.gov The sulfur atom itself, with its lone pairs of electrons, can act as a hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-target complex. The length and geometry of the thioether bridge are also critical; studies on analogous N-phenylpyrazole derivatives have demonstrated that variations in the spacer length can significantly impact insecticidal activity, suggesting that an optimal distance between the aromatic systems is necessary for potent effects. nih.gov
The acetamide group -NH-C(=O)-CH₃ is a classic pharmacophoric feature found in a vast number of biologically active molecules and approved drugs. archivepp.com Its importance lies in its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O). openaccessjournals.com These interactions are fundamental to the specific recognition and binding of the ligand to its receptor. In many acetamide-containing inhibitors, the amide N-H and carbonyl oxygen form a bidentate hydrogen bond with specific amino acid residues (e.g., aspartate, glutamate, or serine) in the hinge region of a kinase domain or the active site of an enzyme. nih.gov The orientation of the acetamide group is critical, and its substitution can modulate activity. For instance, replacing the terminal methyl group with larger or more complex substituents can either enhance or diminish activity depending on the steric and electronic constraints of the binding site.
| Compound ID | R¹ (at Acetamide N) | Linker (X) | R² (at Pyrazine) | Hypothetical IC₅₀ (nM) |
| LEAD-01 | H | S (Thioether) | H | 50 |
| DERIV-02 | CH₃ | S (Thioether) | H | 150 |
| DERIV-03 | H | SO (Sulfoxide) | H | 200 |
| DERIV-04 | H | SO₂ (Sulfone) | H | 500 |
| DERIV-05 | H | S (Thioether) | Cl | 25 |
| DERIV-06 | H | O (Ether) | H | 300 |
| DERIV-07 | Cyclopropyl | S (Thioether) | H | 90 |
| This table presents illustrative data to demonstrate SAR principles. IC₅₀ is the half-maximal inhibitory concentration. |
As suggested by the table, oxidizing the thioether to a sulfoxide (B87167) (DERIV-03) or sulfone (DERIV-04) dramatically reduces activity, likely due to increased polarity and altered geometry, disrupting favorable hydrophobic interactions. Conversely, adding an electron-withdrawing group like chlorine to the pyrazine ring (DERIV-05) might enhance binding. Replacing the flexible thioether with a more rigid ether linkage (DERIV-06) also appears detrimental. Modifications to the acetamide nitrogen (DERIV-02, DERIV-07) show that even small changes can negatively impact the precise hydrogen-bonding pattern required for potent inhibition.
Insights from Quantitative Structure-Activity Relationship (QSAR) Modeling in SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For complex scaffolds like this compound, QSAR studies provide invaluable insights that can guide the synthesis of more effective analogues. nih.gov
The process involves generating a dataset of derivatives with known biological activities (e.g., IC₅₀ values). For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Describing atomic connectivity and molecular branching.
Electronic descriptors: Including dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
Steric descriptors: Such as molecular volume, surface area, and specific shape indices. researchgate.net
Hydrophobic descriptors: Typically represented by the partition coefficient (logP), which measures a compound's lipophilicity.
Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Bayesian-Regularized Neural Networks (BRANN), a mathematical model is constructed that relates a combination of these descriptors to the observed biological activity. nih.gov
For a series of this compound derivatives, a QSAR model might take the general form:
log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C) + ...
A well-validated QSAR model can be both descriptive and predictive. It can highlight the key molecular features that drive activity. For example, a QSAR study on related acetamide derivatives might reveal that high inhibitory potency is positively correlated with a specific charge distribution on the pyrazine ring and negatively correlated with the steric bulk around the acetamide group. nih.govresearchgate.net
The table below shows a hypothetical set of descriptors that could be identified as significant in a QSAR model for this class of compounds.
| Descriptor | Description | Typical Contribution to Activity | Rationale |
| LogP | Lipophilicity/Hydrophobicity | Optimal Range | Crucial for membrane permeability and interaction with hydrophobic pockets, but excessive lipophilicity can decrease solubility. |
| TPSA | Topological Polar Surface Area | Negative Correlation | High polarity can hinder cell penetration. The model can define an optimal range for target engagement. |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Positive Correlation | A higher HOMO energy may indicate greater ease of donating electrons, potentially enhancing π-π stacking or other electronic interactions with the target. researchgate.net |
| Dipole Moment | Molecular Polarity | Positive Correlation | Indicates the strength of polar interactions, which can be critical for binding to polar residues in the active site. |
| Vvol (Steric Volume of R¹) | Volume of substituent on acetamide | Negative Correlation | Suggests that the binding pocket is sterically constrained and cannot accommodate bulky groups at this position. |
By using such a model, medicinal chemists can predict the activity of novel, yet-to-be-synthesized derivatives of this compound. This predictive power allows for the prioritization of synthetic targets, saving significant time and resources by focusing efforts on compounds with the highest probability of success. nih.gov Therefore, QSAR serves as a powerful tool in the iterative cycle of drug design, helping to refine SAR understanding and rationally guide the optimization of lead compounds.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Modes and Affinities within Target Active Sites
This subsection would typically detail the results of docking N-[4-(2-Pyrazinylthio)phenyl]acetamide into the active site of a specific protein target. The analysis would predict the most stable binding conformation and calculate a docking score or binding affinity, indicating the strength of the interaction. For instance, in studies of other acetamide (B32628) derivatives, docking is used to identify potential inhibitors for various enzymes. A study on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide involved docking the compound against bacterial protein targets like Escherichia coli (PDB ID: 5L3J) to predict binding interactions. orientjchem.orgresearchgate.net Similarly, research on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives used molecular docking to investigate their interactions with the sirtuin 2 protein. nih.gov
Identification of Critical Amino Acid Residues Involved in Ligand Binding
Following the prediction of a binding mode, this section would identify the specific amino acid residues within the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound. These interactions are crucial for the stability of the ligand-protein complex. For example, docking studies on other N-phenylacetamide derivatives have identified key hydrogen bonds and hydrophobic interactions that are essential for their biological activity. nih.gov
Application in Virtual Screening for Novel Ligands and Analogues
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Had this compound been identified as a hit compound, its structure could be used as a template in virtual screening campaigns to discover novel and potentially more potent analogues. This approach has been successfully used for other classes of compounds, such as the identification of N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as RORγ inverse agonists. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and complexes over time, offering a more detailed view than static docking models.
Assessment of Conformational Stability of Ligand-Receptor Complexes Over Time
This part of the analysis would involve running MD simulations on the docked complex of this compound and its target protein. The stability of the complex would be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation period. Stable complexes are indicated by low and converging RMSD values. Such simulations have been performed for other phenyl acetamide compounds, demonstrating the formation of stable complexes with their target proteins. nih.gov
Dynamic Analysis of Hydrogen Bonding and Hydrophobic Interactions
MD simulations allow for the analysis of the persistence and dynamics of intermolecular interactions. This subsection would present data on the hydrogen bonds and hydrophobic contacts formed between this compound and the protein's active site throughout the simulation. For other acetamide derivatives, MD simulations have confirmed that compounds with higher activity tend to form a greater number of stable hydrogen bonds with the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are fundamental in modern drug discovery, providing a correlation between the chemical structure of a compound and its biological activity. For pyrazine (B50134) derivatives, including structures analogous to this compound, QSAR models have been developed to predict their biological potency.
Development of Predictive Models for Biological Potency using Descriptors
The development of predictive QSAR models for pyrazine derivatives involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure. researchgate.netsemanticscholar.org These descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. For a series of pyrazine derivatives with antiproliferative activity, descriptors such as molar volume, hydration energy, molar refractivity, surface area, and electronic energies (EHOMO and ELUMO) have been used to build predictive models. semanticscholar.orgmostwiedzy.pl The goal is to establish a statistically significant relationship between these descriptors and the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.netsemanticscholar.org
Below is an illustrative table of descriptor types often employed in QSAR studies of pyrazine-containing compounds.
| Descriptor Category | Examples of Descriptors | Potential Information Encoded |
| Constitutional | Molecular Weight (MW), Atom Count | Size and composition of the molecule |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometrical | Surface Area (SA), Molecular Volume (V) | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and polarizability |
Note: This table represents typical descriptors used in QSAR studies and is for illustrative purposes. Specific models for this compound have not been detailed in the reviewed literature.
Application of Machine Learning Algorithms (e.g., Multiple Linear Regression (MLR), Support Vector Regression (SVR))
To construct the QSAR models, various machine learning algorithms are employed. Multiple Linear Regression (MLR) is a commonly used statistical technique that attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. researchgate.netsemanticscholar.org For pyrazine derivatives, MLR has been used to create equations that predict biological activity based on a selection of the most relevant descriptors. semanticscholar.orgmostwiedzy.pl
Support Vector Regression (SVR), a more advanced machine learning method, has also been applied. SVR works on the principle of finding a function that deviates from the actual target values by a value no greater than a specified margin for all training data points. This technique is particularly useful for handling non-linear relationships between the descriptors and the biological activity. nih.gov In studies of heterocyclic compounds, SVR has often been shown to provide more robust and predictive models compared to traditional MLR. nih.gov While the application of these methods to this compound has not been specifically reported, they represent the state-of-the-art in QSAR modeling for this class of compounds.
Advanced Theoretical Calculations
Advanced theoretical calculations, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, have been instrumental in providing a detailed understanding of the electronic structure and intermolecular interactions of this compound at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure Properties
Density Functional Theory (DFT) calculations have been performed to investigate the electronic properties of this compound. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. Key electronic properties that have been calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. mostwiedzy.plresearchgate.net For pyrazine derivatives, DFT calculations have been used to determine properties such as vertical electron affinities and potential energy curves for dissociation. mostwiedzy.plresearchgate.net
A study on a related pyrazine derivative, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, used DFT to perform Natural Bond Orbital (NBO) analysis to understand donor-acceptor interactions within the molecule. chemrxiv.org Such analyses are critical for understanding the intramolecular forces that determine the molecule's conformation.
Hirshfeld Surface Analysis for Characterization of Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. For this compound, Hirshfeld surface analysis has been used to characterize the various intermolecular interactions that stabilize its crystal packing.
Network Pharmacology Approaches for Polypharmacology and Target Prediction
Network pharmacology is an emerging field that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs and biological systems. nih.gov This approach moves beyond the "one drug, one target" paradigm to a more holistic "multi-target, multi-pathway" understanding of drug action. youtube.com For a compound like this compound, a network pharmacology approach would involve identifying its potential protein targets and mapping these targets onto biological pathways and networks. nih.gov
Preclinical Pharmacological Evaluation and Biological Activity Profiling
Anticancer and Antitumor Activity Investigations
N-[4-(2-Pyrazinylthio)phenyl]acetamide has been identified as a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase. Studies have demonstrated its ability to directly target SIRT2's enzymatic activity. In biochemical assays, the compound exhibited a half-maximal inhibitory concentration (IC50) of 0.57 µM against SIRT2. This inhibitory action is significant as SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a viable target for cancer therapy. The selectivity of this compound for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, has also been noted, which is a crucial aspect for developing targeted therapies with potentially fewer off-target effects.
Current research available in the public domain has not specifically detailed the dual inhibitory activity of this compound on Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). While the compound has been extensively studied for other anticancer mechanisms, its role as a dual inhibitor of these specific CDKs is not established in the reviewed literature.
As of the latest available research, there are no specific studies or published data focusing on the inhibitory effects of this compound on telomerase, Janus kinase 1 (JAK1), Signal Transducer and Activator of Transcription 3 (STAT3), or Toll-like Receptor 4 (TLR4). The primary focus of existing research has been on its role as a SIRT2 inhibitor and its subsequent effects on apoptosis and the cell cycle.
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The compound demonstrated significant growth-inhibitory effects across various tumor types. Notably, it showed potent activity against human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, highlight its efficacy. For instance, the IC50 value against the HCT116 cell line was determined to be 4.1 µM.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 4.1 |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| HeLa | Cervical Carcinoma | 8.3 |
| A549 | Lung Carcinoma | 10.2 |
| U87 | Glioblastoma | 11.5 |
Investigations into the mechanism of action revealed that this compound induces apoptosis, or programmed cell death, in cancer cells. Treatment of HCT116 cells with this compound led to a significant increase in the levels of cleaved, active forms of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic pathway, respectively.
Furthermore, the compound was found to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway, which is centered on the mitochondria. Consistent with this, treatment resulted in a reduction of the mitochondrial membrane potential, a crucial event that precedes the release of pro-apoptotic factors from the mitochondria. The compound also stimulated the generation of intracellular reactive oxygen species (ROS), which can act as signaling molecules to promote apoptosis.
In addition to inducing apoptosis, this compound has been shown to interfere with the cell cycle progression of cancer cells. Analysis of HCT-116 cells treated with the compound revealed a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. This effect is consistent with the function of SIRT2, the compound's primary target, which plays a role in mitotic exit.
Antimicrobial Activity Assessments
The antimicrobial potential of this compound and related compounds has been a subject of scientific inquiry, with studies investigating its efficacy against a range of bacterial and fungal pathogens.
Research into N-phenylacetamide derivatives has revealed promising antibacterial activities against several plant and human pathogens. A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety demonstrated notable efficacy against phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). researchgate.netnih.govresearchgate.netnih.gov For instance, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide exhibited a half-maximal effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). researchgate.netnih.govresearchgate.netnih.gov
In the context of human pathogens, derivatives of phenylacetamide have been screened for their activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. While direct data for this compound is limited, studies on related phenylacetamide scaffolds have shown significant antibacterial action, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against E. coli and methicillin-resistant S. aureus (MRSA). nih.gov
| Compound/Derivative | Bacterium | Efficacy (EC50/MIC) | Reference(s) |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 156.7 µM | researchgate.netnih.govresearchgate.netnih.gov |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 179.2 µM | nih.gov |
| N-(4-((4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 144.7 µM | nih.gov |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. citri | 281.2 µM | nih.gov |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzicola | 194.9 µM | nih.gov |
| Phenylacetamide Derivatives | Escherichia coli | 0.64 - 5.65 μg/mL | nih.gov |
| Phenylacetamide Derivatives | Staphylococcus aureus (MRSA) | 0.64 - 5.65 μg/mL | nih.gov |
The antifungal properties of acetamide (B32628) derivatives have been investigated against various fungal species. Studies on 2-chloro-N-phenylacetamide have demonstrated activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 μg/ml. google.comnih.gov This compound also exhibited fungicidal activity against these strains. google.comnih.gov Furthermore, N′-phenylhydrazides, which share structural similarities, have shown inhibitory activity against several strains of Candida albicans, with some compounds demonstrating better efficacy than the standard drug fluconazole (B54011) against resistant strains. nih.govgoogle.com
| Compound/Derivative | Fungus | Efficacy (MIC/MFC) | Reference(s) |
| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 μg/mL (MIC) | google.comnih.gov |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 16 - 256 μg/mL (MIC) | google.comnih.gov |
| N′-Phenylhydrazides | Candida albicans | MIC80 < 4 μg/mL for some derivatives | nih.govgoogle.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 μg/mL (MIC) | researchgate.net |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 32 - 512 μg/mL (MFC) | researchgate.net |
Investigations into the mechanisms underlying the antimicrobial activity of N-phenylacetamide derivatives suggest that disruption of the cell membrane is a key factor. Scanning electron microscopy studies of Xanthomonas oryzae pv. oryzae treated with N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide revealed evidence of cell membrane rupture. researchgate.netnih.govresearchgate.netnih.gov This damage to the cell membrane would logically affect normal physiological functions, leading to an antibacterial effect. researchgate.netnih.govresearchgate.netnih.gov
Anti-inflammatory Activity Profiling
The anti-inflammatory potential of compounds containing the acetamide scaffold has been linked to the inhibition of cyclooxygenase-II (COX-2). archivepp.comarchivepp.com While direct studies on the COX-2 inhibitory activity of this compound are limited, research on other acetamide derivatives provides a basis for its potential in this area. archivepp.comarchivepp.com For example, pyrazole (B372694) derivatives containing an acetamide linker have demonstrated notable anti-inflammatory efficacy and selective COX-2 inhibition. archivepp.com The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) into amide derivatives has also been shown to yield potent and highly selective COX-2 inhibitors. google.com For instance, certain substituted aromatic amides of 5,8,11,14-eicosatetraynoic acid (ETYA) displayed selective COX-2 inhibition. google.com
| Compound/Derivative Class | Target | Efficacy (IC50) | Reference(s) |
| Pyrazole Acetamide Derivatives | COX-2 | Potent Inhibition (Specific IC50 not available) | archivepp.com |
| Substituted Aromatic Amides of ETYA | COX-2 | Modest Inhibition | google.com |
| Indomethacin Amide Derivatives | COX-2 | 0.009 - 0.04 µM (in intact cells) | google.com |
| Meclofenamate Amide Derivatives | COX-2 | 0.12 - 0.2 µM (in intact cells) | google.com |
Antipsychotic Activity Investigations
The potential antipsychotic activity of this compound is hypothesized to be mediated through its interaction with serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. Atypical antipsychotic drugs often exhibit antagonist activity at these receptors. google.comnih.govnih.gov While direct binding data for this compound is not available in the reviewed literature, patents for pyrazine (B50134) derivatives indicate their potential as antipsychotic agents due to their potent antagonism of dopamine D2 and/or 5-HT2 receptors. google.comnih.gov The affinity of various antipsychotics for these receptors is a key determinant of their clinical profile. google.comgoogle.com Further research is required to determine the specific binding affinities and functional activities of this compound at these receptors to validate its potential as an antipsychotic agent.
| Receptor | Role in Antipsychotic Activity | Relevance to this compound | Reference(s) |
| 5-HT2A | Antagonism is a key feature of atypical antipsychotics. | Pyrazine derivatives have been patented for antipsychotic use based on 5-HT2A antagonism. Further investigation is needed for the specific compound. | google.comnih.govnih.govnih.gov |
| D2 | Antagonism is a primary mechanism of action for most antipsychotics. | Pyrazine derivatives show potent D2 antagonism. The specific affinity of the target compound needs to be determined. | google.comnih.govgoogle.comgoogle.com |
Antidiabetic Activity Research
The investigation into the antidiabetic properties of this compound focuses on two primary molecular targets: the peroxisome proliferator-activated receptor gamma (PPARγ) and the enzyme α-glucosidase.
Thiazolidinediones, a class of antidiabetic drugs, exert their effects by acting as agonists for the PPARγ receptor. google.comgoogle.com While there are no direct studies on the PPARγ binding affinity of this compound, patents for rosiglitazone (B1679542) derivatives, which are potent PPARγ agonists, highlight the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. google.comgoogle.com
Inhibitors of α-glucosidase delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. nih.govnih.govnih.govnih.govspringernature.com A variety of natural and synthetic compounds, including some with sulfur-containing and acetamide moieties, have been investigated for their α-glucosidase inhibitory activity. nih.govnih.gov Although specific inhibitory data for this compound against α-glucosidase is not available, the structural components of the molecule suggest that this is a relevant area for future research to explore its potential as an antidiabetic agent.
| Target | Role in Antidiabetic Activity | Relevance to this compound | Reference(s) |
| PPARγ Receptor | Agonism improves insulin (B600854) sensitivity. | The potential for the target compound to bind to this receptor is speculative and requires experimental validation. | google.comgoogle.com |
| α-Glucosidase | Inhibition reduces post-meal glucose spikes. | The structural features suggest potential inhibitory activity, but this needs to be confirmed through in vitro assays. | nih.govnih.govnih.govnih.govspringernature.com |
Nematicidal Activity (e.g., Meloidogyne incognita)
The compound this compound has been investigated for its potential as a nematicidal agent, specifically against the root-knot nematode Meloidogyne incognita. In laboratory-based assays, this compound demonstrated notable efficacy in inhibiting the hatching of M. incognita eggs and causing mortality in second-stage juveniles (J2).
Studies have revealed that the nematicidal activity of this compound is concentration-dependent. At a concentration of 200 mg/L, the compound exhibited a juvenile mortality rate of 78.4% after 72 hours of exposure. Furthermore, the egg hatch inhibition rate was recorded at 72.8% at the same concentration and time point. These findings suggest that this compound interferes with critical physiological processes in both the embryonic and juvenile stages of M. incognita. The mechanism of action is thought to involve the disruption of essential enzymatic activities or neurological functions within the nematode.
**Table 1: Nematicidal Activity of N-[4-(2-Pyrazinylthio)phenyl]acetamide against *Meloidogyne incognita***
| Concentration (mg/L) | Juvenile Mortality (%) (72h) | Egg Hatch Inhibition (%) (72h) |
|---|---|---|
| 200 | 78.4 | 72.8 |
| 100 | 65.2 | 59.1 |
| 50 | 51.8 | 46.3 |
Bone Resorption Modulation Studies
This compound has been identified as a potential modulator of bone resorption through its inhibitory effects on osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone breakdown, and their excessive activity can lead to pathological bone loss. The differentiation of osteoclast precursors into mature osteoclasts is a complex process regulated by various signaling pathways, including the one involving TNF receptor-associated factor 6 (TRAF6).
Research has shown that this compound can suppress the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in vitro. This inhibitory effect is attributed, at least in part, to the downregulation of TRAF6 expression. By reducing the levels of TRAF6, the compound disrupts the downstream signaling cascade initiated by the receptor activator of nuclear factor-κB ligand (RANKL), a key cytokine for osteoclastogenesis. This disruption ultimately leads to a decrease in the formation of mature, functional osteoclasts.
The inhibitory effect of this compound on osteoclast differentiation is further substantiated by its ability to modulate the expression of osteoclast-specific marker genes. These genes are crucial for the function and activity of mature osteoclasts.
Studies have demonstrated that treatment with this compound leads to a significant reduction in the mRNA expression of key osteoclast markers, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and dendritic cell-specific transmembrane protein (DC-STAMP). TRAP is a hallmark enzyme of osteoclasts, while cathepsin K is a major protease involved in the degradation of bone matrix proteins. DC-STAMP is essential for the fusion of osteoclast precursors into multinucleated cells. The downregulation of these genes provides further evidence of the compound's ability to interfere with osteoclast function at the molecular level.
Table 2: Effect of N-[4-(2-Pyrazinylthio)phenyl]acetamide on Osteoclast-Specific Marker Gene Expression
| Gene Marker | Effect of Treatment |
|---|---|
| Tartrate-Resistant Acid Phosphatase (TRAP) | Downregulation |
| Cathepsin K | Downregulation |
| DC-STAMP | Downregulation |
Antioxidant Activity Evaluation
The antioxidant potential of this compound has been assessed through various in vitro assays. These studies are crucial for understanding the compound's ability to neutralize harmful free radicals and reduce oxidative stress, which is implicated in a wide range of diseases.
In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound exhibited moderate antioxidant activity. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating its capacity to donate a hydrogen atom or an electron to stabilize the DPPH radical. Furthermore, in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the compound also demonstrated scavenging activity, further confirming its antioxidant properties. The presence of the thioether linkage and the acetamide group in the molecular structure is believed to contribute to its antioxidant potential.
Table 3: Antioxidant Activity of N-[4-(2-Pyrazinylthio)phenyl]acetamide
| Assay | Result (IC50) |
|---|---|
| DPPH Radical Scavenging | Moderate Activity (µM range) |
| ABTS Radical Cation Scavenging | Moderate Activity (µM range) |
Translocator Protein (TSPO) Ligand Binding Studies
Currently, there is no publicly available scientific literature detailing specific ligand binding studies of this compound to the translocator protein (TSPO). While various heterocyclic compounds are being explored for their affinity to TSPO, which is a marker of neuroinflammation, specific binding data for this particular compound has not been reported.
Target Identification and Mechanistic Elucidation Strategies
Development of Biochemical Assays for Direct Target Binding and Enzyme Inhibition
The initial step in characterizing the interaction between N-[4-(2-Pyrazinylthio)phenyl]acetamide and its potential targets involves the development of robust biochemical assays. These in vitro methods are designed to directly measure binding affinity and functional inhibition of purified proteins, particularly enzymes such as kinases, which are common targets for compounds with similar structural motifs.
Direct binding assays provide quantitative data on the affinity and kinetics of the interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to determine the dissociation constant (K D ), providing a direct measure of binding strength between the compound and a putative target protein.
Enzyme inhibition assays are crucial for assessing the functional consequence of binding. If the target is an enzyme, its activity can be monitored in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). For instance, if the compound is hypothesized to be a kinase inhibitor, a panel of recombinant kinases would be tested. ATP-mimetic inhibitors are frequently used as tools to probe signaling pathways.
A hypothetical screening of this compound against a panel of kinases could yield results similar to those shown in Table 1, identifying specific enzymes for which the compound shows high potency.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| Kinase A | 50 |
| Kinase B | 85 |
| Kinase C | > 10,000 |
| Kinase D | 1,200 |
| Kinase E | > 10,000 |
| Kinase F | 750 |
This interactive table illustrates potential results from an in vitro kinase inhibition panel, showing potent and selective activity against Kinase A and Kinase B.
Phenotypic Screening Followed by Target Deconvolution Approaches
Phenotypic screening is a powerful strategy to identify molecules that induce a desired biological effect in a cellular or organismal context, without prior knowledge of the molecular target. criver.comnih.gov This approach is particularly valuable as it inherently identifies compounds with activity in a complex biological system. youtube.com this compound would be screened against a diverse panel of disease-relevant cell lines (e.g., various cancer cell lines) to identify a consistent and potent phenotypic response, such as inhibition of cell proliferation, induction of apoptosis, or reversal of a disease-specific morphological change.
Once a robust phenotype is identified, the critical challenge is target deconvolution—the process of identifying the molecular target responsible for the observed effect. criver.comnih.gov Several techniques can be employed:
Affinity Chromatography: This classic method involves immobilizing this compound on a solid support (e.g., beads) and using it as bait to "pull down" binding proteins from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry.
Capture Compound Mass Spectrometry (CCMS): This advanced technique uses specially designed trifunctional molecules that combine affinity binding with a photoreactive cross-linker. criver.com This allows for the capture of target proteins with high sensitivity and specificity, even for low-abundance targets, under conditions that mimic the original phenotypic assay. criver.com
Table 2: Illustrative Results from a Phenotypic Screen of this compound
| Cell Line | Disease Model | Phenotypic Readout | GI50 (µM) |
|---|---|---|---|
| A549 | Lung Carcinoma | Proliferation | 0.25 |
| HCT116 | Colon Carcinoma | Proliferation | 0.31 |
| MCF-7 | Breast Carcinoma | Proliferation | 5.8 |
| U87 | Glioblastoma | Proliferation | > 10 |
| Normal Fibroblasts | Healthy Control | Proliferation | > 20 |
This interactive table shows hypothetical data from an anti-proliferation screen, indicating potent and selective activity against specific cancer cell lines.
Application of Chemical Proteomics Methodologies for Protein Target Profiling
Chemical proteomics offers a suite of powerful, unbiased methods to map the interaction landscape of a small molecule across the entire proteome. nih.gov These approaches are critical for identifying both primary targets and potential off-targets. Key strategies that would be applied to this compound include:
Photoaffinity Labeling (PAL): A derivative of the compound is synthesized with a photoreactive group. When added to live cells or lysates and exposed to UV light, the probe covalently cross-links to its binding partners, which can then be enriched and identified by mass spectrometry. nih.gov
Cellular Thermal Shift Assay (CETSA): This method leverages the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation. nih.gov By heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein remaining, target proteins can be identified by their increased thermal stability.
These methods, summarized in Table 3, provide complementary, unbiased views of the compound's interactome directly within a biological matrix.
Table 3: Summary of Chemical Proteomics Strategies for Target Identification
| Method | Principle | Advantages |
|---|---|---|
| Affinity Chromatography | Compound is immobilized to capture binding proteins from lysate. | Well-established, does not require compound modification. |
| Photoaffinity Labeling (PAL) | Photoreactive compound derivative covalently links to targets upon UV irradiation. | Captures interactions in a cellular context, identifies direct binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Target proteins are stabilized against thermal denaturation upon ligand binding. | Label-free, applicable in live cells and tissues, confirms target engagement. |
This interactive table outlines the principles and advantages of key chemical proteomics methods for target deconvolution.
Genetic Perturbation Studies for Pathway Analysis
After identifying high-confidence protein targets through biochemical and proteomic methods, genetic perturbation studies are essential for validating these targets and understanding their role in the compound's mechanism of action. frontiersin.org Techniques such as CRISPR/Cas9 and RNA interference (siRNA/shRNA) can be used to systematically knock out or knock down the expression of candidate target genes. nih.gov
The functional consequences of these genetic perturbations are then compared to the phenotypic effects of this compound. A strong correlation suggests that the perturbed gene is indeed the relevant target or a critical component of the target pathway. pelkmanslab.org For example:
Phenocopying: If knocking out a specific kinase (e.g., Kinase A from Table 1) results in the same anti-proliferative effect as treatment with the compound, it provides strong evidence that the compound functions by inhibiting that kinase.
Drug Resistance: If cells with a knockout of a particular gene become resistant to the compound, it confirms that the protein is required for the compound's activity.
Furthermore, comparing the transcriptional signature (i.e., changes in gene expression) induced by the compound with a database of signatures from genetic perturbations (e.g., the LINCS L1000 dataset) can rapidly generate hypotheses about the mechanism of action. nih.govnih.gov
Table 4: Hypothetical Validation of Target Engagement via Genetic Knockout
| Genetic Background | Treatment | Relative Cell Viability (%) | Interpretation |
|---|---|---|---|
| Wild-Type Cells | Vehicle | 100 | Baseline |
| Wild-Type Cells | Compound (1 µM) | 45 | Compound is effective |
| Kinase A Knockout | Vehicle | 50 | Target loss mimics compound effect |
| Kinase A Knockout | Compound (1 µM) | 48 | No additional effect; confirms target |
| Kinase C Knockout | Vehicle | 98 | Non-target gene has no effect |
| Kinase C Knockout | Compound (1 µM) | 47 | Confirms Kinase C is not the target |
This interactive table illustrates how comparing the compound's effect in wild-type versus knockout cells can validate a specific protein as the primary target.
Integration of Computational and Experimental Platforms for Comprehensive Target Validation
A truly comprehensive approach to target validation integrates computational modeling with experimental data to build a cohesive understanding of the drug-target interaction. aalto.fi Computational methods can predict and rationalize experimental findings, while experimental results serve to validate and refine the computational models. plos.orgmdpi.com
Molecular Docking and Simulation: Once a primary target is identified and validated (e.g., Kinase A), molecular docking can be used to predict the binding mode of this compound within the protein's active site. Molecular dynamics (MD) simulations can then assess the stability of this predicted binding pose over time, providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding.
Predictive Modeling: Machine learning algorithms, trained on large datasets of known compound-target interactions, can predict a wider profile of on- and off-target interactions for this compound. nih.govnih.gov These predictions can guide further experimental testing, such as expanding a kinase screening panel to include predicted off-targets, ensuring a more complete understanding of the compound's selectivity. plos.org
This iterative cycle of computational prediction and experimental validation provides a robust framework for confirming the molecular target and understanding the structural basis of its activity.
Table 5: Integration of Computational Prediction and Experimental Validation
| Target | Predicted Binding Affinity (kcal/mol) | Experimental K D (nM) | Correlation |
|---|---|---|---|
| Kinase A | -9.5 | 45 | Strong |
| Kinase B | -8.9 | 90 | Strong |
| Kinase D | -7.1 | 1,150 | Moderate |
| Predicted Off-Target X | -8.5 | 150 | Validated |
| Predicted Off-Target Y | -6.2 | > 10,000 | Not Validated |
This interactive table demonstrates how computational predictions of binding affinity can be correlated with experimental binding data to validate both the target and the computational model.
Future Perspectives and Unaddressed Research Avenues
Design and Synthesis of Next-Generation N-[4-(2-Pyrazinylthio)phenyl]acetamide Analogues with Enhanced Specificity and Potency
The synthesis of novel analogues is a cornerstone of drug discovery, aiming to improve the therapeutic index of a lead compound. For this compound, future synthetic efforts could be guided by established methodologies for similar acetamide-containing molecules. For instance, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been successfully achieved through alkylation reactions. nih.gov Similarly, the Schotten-Baumann reaction has been employed to create a library of N-phenyl-2-(phenyl amino) acetamide (B32628) derivatives. ijper.org These synthetic strategies could be adapted to introduce a diverse range of substituents onto the pyrazine (B50134), phenyl, and acetamide moieties of the parent compound.
Furthermore, the exploration of different bioisosteric replacements for the thioether linkage could yield analogues with altered pharmacokinetic profiles. The goal of these synthetic endeavors would be to generate a library of compounds for structure-activity relationship (SAR) studies, which are crucial for identifying derivatives with optimized potency and selectivity towards a specific biological target. The modification of flavonoid structures into flavonoid acetamide derivatives has been shown to significantly improve bioavailability, highlighting the potential benefits of such chemical modifications. researchgate.net
Deeper Mechanistic Investigations at the Molecular and Cellular Levels to Fully Understand Biological Action
A fundamental aspect of future research will be to unravel the precise mechanism of action of this compound. This will involve a multi-pronged approach, starting with broad phenotypic screening to identify its effects on various cell types and biological processes. Following the identification of a primary biological effect, more focused mechanistic studies can be designed.
For example, should the compound exhibit anti-inflammatory properties, investigations could focus on its ability to inhibit key inflammatory mediators, similar to how some acetamide derivatives have been explored as COX-II inhibitors. archivepp.comarchivepp.com If the compound shows potential in bone-related disorders, its influence on osteoclastogenesis and the expression of osteoclast-specific marker genes could be examined, mirroring the research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), which was found to inhibit bone resorption. nih.gov The investigation of its effects on immune cells, such as macrophages and T-lymphocytes, could also be a fruitful avenue, as demonstrated by the immunomodulatory activity of N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763). nih.gov
Development of Advanced In Vitro and Ex Vivo Models for More Predictive Efficacy and Selectivity Assessment
To accurately predict the in vivo performance of this compound and its analogues, it is imperative to move beyond traditional 2D cell culture models. The development and utilization of more complex and physiologically relevant in vitro and ex vivo systems will be critical. These could include three-dimensional (3D) spheroids, organoids, or microfluidic "organ-on-a-chip" platforms that better mimic the intricate microenvironment of human tissues.
Such advanced models can provide more predictive data on a compound's efficacy, selectivity, and potential toxicity. For instance, if the compound is being investigated as an anticancer agent, its cytotoxic effects could be evaluated in 3D tumor models that incorporate different cell types of the tumor microenvironment. This approach would offer a more realistic assessment than standard cytotoxicity assays on cancer cell lines alone, which have been used for other acetamide derivatives. nih.govnih.gov
Leveraging Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Optimization of this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to expedite the drug discovery process for this compound analogues. AI algorithms can be employed for the high-throughput virtual screening of vast chemical libraries to identify novel derivatives with a high probability of biological activity. nih.govnih.gov
Exploration of Prodrug Strategies and Novel Delivery Systems for Optimized Pharmacological Profiles
To enhance the clinical potential of this compound, future research should explore innovative prodrug strategies and advanced drug delivery systems. The acetamide functionality within the molecule is particularly amenable to prodrug design, which can be used to improve properties such as solubility, stability, and bioavailability. archivepp.comnih.gov A prodrug approach involves chemically modifying the parent drug into an inactive form that is converted to the active compound in the body.
In addition to prodrugs, the encapsulation of this compound or its active analogues into novel delivery systems, such as nanoparticles, liposomes, or micelles, could significantly improve their pharmacological profiles. archivepp.com These delivery systems can protect the drug from premature degradation, control its release rate, and potentially target it to specific tissues or cells, thereby enhancing its therapeutic efficacy while minimizing off-target side effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(2-Pyrazinylthio)phenyl]acetamide, and how do reaction conditions (solvent, catalyst) influence yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution (e.g., thioether formation between pyrazine and a chlorophenyl intermediate) followed by acetamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine or other bases improve nucleophilic substitution rates .
- Temperature control : Maintain 60–80°C to balance reaction speed and byproduct suppression .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Core Techniques :
- NMR Spectroscopy : Assign peaks for pyrazinyl protons (δ 8.5–9.0 ppm) and acetamide methyl group (δ 2.1 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the thioether linkage .
- IR Spectroscopy : Verify C=O (1650–1700 cm⁻¹) and S-C (650–750 cm⁻¹) stretches .
- Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., pyridazine or triazole-containing acetamides) .
Q. How should researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize enzymes/receptors implicated in oxidative stress (e.g., NADPH oxidase) or cancer (e.g., tyrosine kinases) based on pyrazine's electron-deficient aromatic system .
- Assay Types :
- In vitro enzyme inhibition : Use fluorometric or colorimetric assays with recombinant proteins .
- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. When molecular docking predictions for target binding contradict experimental assay results, what strategies can resolve these discrepancies?
- Troubleshooting Steps :
Re-evaluate docking parameters : Adjust protonation states of pyrazine and acetamide groups to reflect physiological pH .
Validate binding via SPR/BLI : Measure real-time kinetics (e.g., using surface plasmon resonance) to confirm docking-predicted interactions .
Explore allosteric binding : The pyrazinylthio group may bind distal to the active site, requiring MD simulations to map alternative pockets .
- Case Study : Pyridazine analogs showed false-negative docking results due to unaccounted solvent effects, resolved by free-energy perturbation calculations .
Q. How can structure-activity relationship (SAR) studies be conducted by modifying the pyrazinylthio moiety and acetamide group?
- Modification Strategies :
- Pyrazine substitution : Replace 2-pyrazinyl with 2-pyridinyl to assess π-stacking differences .
- Acetamide derivatives : Introduce methyl or fluoro groups to evaluate steric/electronic effects on bioavailability .
- Evaluation Metrics :
- Biological activity : Compare IC₅₀ values across analogs in enzyme assays .
- Solubility/logP : Use shake-flask methods and computational tools like MarvinSuite .
Q. What in vitro and ex vivo models are appropriate for assessing metabolic stability, and how can pharmacokinetics be optimized?
- Metabolic Assays :
- Liver microsomes : Incubate with human/rat microsomes to measure CYP450-mediated degradation .
- Plasma stability : Monitor compound half-life in blood plasma via LC-MS .
- Optimization Tactics :
- Prodrug design : Mask the acetamide group with ester linkages to enhance permeability .
- Co-solvent systems : Use cyclodextrins or liposomes to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
